2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazin-3-ylsulfanyl acetamides, characterized by a 1,2,4-triazin-3-yl core substituted with an amino (-NH₂) and oxo (=O) group at positions 4 and 5, respectively. The sulfanyl (-S-) bridge connects the triazin ring to an acetamide moiety, which is further substituted with a 3-fluorophenyl group. This structural framework is associated with diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties, as inferred from structurally related compounds .
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O2S/c12-7-2-1-3-8(4-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOIUWMBZTBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=CC(=O)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as amino acids or nitriles.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazine ring.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide moiety to the triazine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can undergo reduction reactions to form dihydro or tetrahydro derivatives.
Substitution: The amino group on the triazine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazine ring.
Substitution: Alkylated or acylated derivatives of the triazine ring.
Scientific Research Applications
2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications compared to analogous compounds:
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 337.34 g/mol) falls within the drug-like range (200–500 g/mol), similar to analogs in (MW 379–428 g/mol) .
Biological Activity
The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a member of the triazine class of compounds that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 345.3 g/mol. The presence of the triazine ring and the fluorophenyl moiety are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. In a comparative analysis, compounds featuring the triazine core exhibited IC50 values in the low micromolar range against human tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole derivative | A549 | 2.5 |
| 4-Amino-5-thiazole derivative | MCF-7 | 1.8 |
| 2-[(4-amino-5-oxo-4,5-dihydro-triazine)] | A549 | TBD |
| 2-[Thiazole derivative] | Jurkat | 3.0 |
Case Study : In a study conducted by researchers at MDPI, a series of triazine derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity, suggesting that electron-withdrawing groups enhance activity .
Antibacterial Activity
The antibacterial properties of triazine derivatives have also been explored. Compounds similar to 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Data
| Compound Name | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazine derivative A | Staphylococcus aureus | 15 µg/mL |
| Triazine derivative B | Escherichia coli | 20 µg/mL |
| 2-[Target Compound] | Salmonella typhimurium | TBD |
Research Findings : Studies have indicated that compounds with sulfur-containing groups exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the triazine ring and the phenyl moiety are crucial for enhancing biological activity. For example:
- Electron-Withdrawing Groups : The presence of fluorine on the phenyl ring has been correlated with increased potency in both anticancer and antibacterial assays.
- Sulfur Moiety : The sulfanyl group contributes to improved interaction with biological targets, enhancing both cytotoxicity and antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
